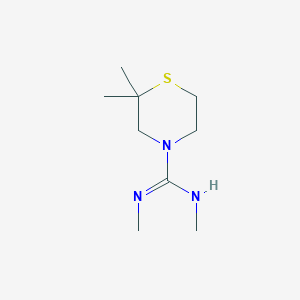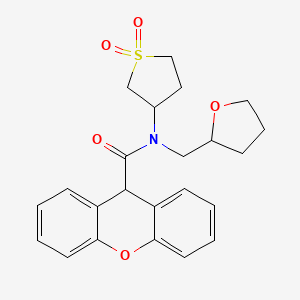![molecular formula C12H8F3N3O2 B7680294 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide](/img/structure/B7680294.png)
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide, also known as TPOXX, is a small molecule drug that has been developed to treat viral infections caused by the Orthopoxvirus family, which includes the smallpox virus. This drug has been approved by the US Food and Drug Administration (FDA) for the treatment of smallpox and is currently being used as a countermeasure against bioterrorism.
Mecanismo De Acción
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide works by inhibiting the activity of an enzyme called viral RNA polymerase, which is essential for the replication of the smallpox virus. By inhibiting this enzyme, 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide prevents the virus from replicating and spreading throughout the body.
Biochemical and Physiological Effects:
5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to be well-tolerated in humans, with no significant adverse effects reported. In animal studies, 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to reduce the severity of smallpox infections and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in lab experiments is that it is a small molecule drug, which makes it easier to synthesize and purify compared to larger molecules such as proteins. However, one limitation is that 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide is specific to the Orthopoxvirus family and cannot be used to treat other viral infections.
Direcciones Futuras
1. Development of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide analogs that can target other viral infections.
2. Exploration of the use of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in combination with other antiviral drugs.
3. Investigation of the long-term effects of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide treatment on the immune system.
4. Study of the pharmacokinetics and pharmacodynamics of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide in different patient populations.
5. Development of new formulations of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide that can improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with 3-cyanopyridine-2-carboxylic acid in the presence of a coupling reagent. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Aplicaciones Científicas De Investigación
The primary application of 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide is in the treatment of smallpox infections. Smallpox is a highly contagious and deadly disease that has been eradicated globally, but there is a concern that it could be used as a bioterrorism agent. 5-[5-(Trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide has been shown to be effective in treating smallpox infections in animal models and has been approved by the FDA for use in humans.
Propiedades
IUPAC Name |
5-[5-(trifluoromethyl)pyridin-2-yl]oxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)8-1-2-10(18-5-8)20-9-3-7(11(16)19)4-17-6-9/h1-6H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVLLXMOPQQRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)OC2=CN=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![(2R)-1-[2-[2-(trifluoromethyl)phenyl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7680233.png)
![(2S)-3-phenyl-2-[3-(1,3-thiazol-4-yl)propanoylamino]propanoic acid](/img/structure/B7680236.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)



![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[2-(3-phenylphenyl)ethyl]urea](/img/structure/B7680273.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-1-(4-methylphenyl)methanesulfonamide](/img/structure/B7680280.png)
![N-[(2,5-dimethyl-1,3-thiazol-4-yl)methyl]-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7680284.png)
![[1-Oxo-1-(3-oxo-2,4-dihydroquinoxalin-1-yl)propan-2-yl] thiophene-2-carboxylate](/img/structure/B7680311.png)
![5-methyl-2-[5-(2,2,2-trifluoroethoxy)pyrazin-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7680319.png)
![N-[cyclopropyl-(4-methoxyphenyl)methyl]-2-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B7680327.png)
